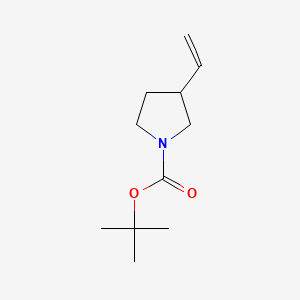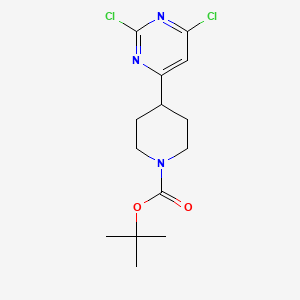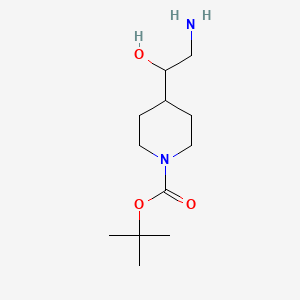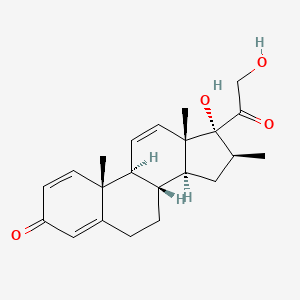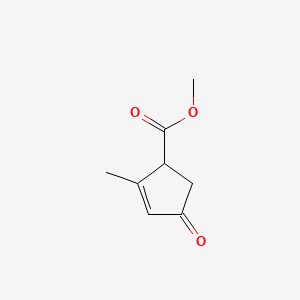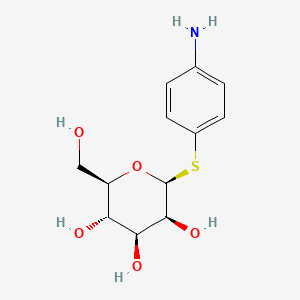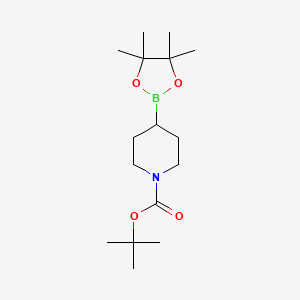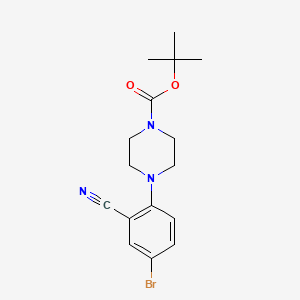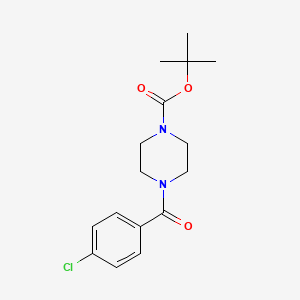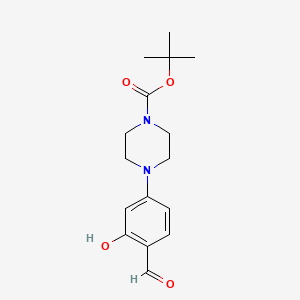![molecular formula C11H19NO3 B592339 Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate CAS No. 1147557-97-8](/img/structure/B592339.png)
Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
Descripción general
Descripción
Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate is a chemical compound with the molecular formula C11H19NO3 . It has an average mass of 213.273 Da and a monoisotopic mass of 213.136490 Da . This compound is used as a reactant in the synthesis of pharmaceuticals such as CNS penetrant CXCR2 antagonists for the potential treatment of CNS demyelinating .
Synthesis Analysis
The synthesis of Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate can be achieved from tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate . There are also efficient and scalable synthetic routes to the bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate .Molecular Structure Analysis
The molecular structure of Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate consists of a spirocyclic system, which is a molecule containing two rings of which one atom is common .Chemical Reactions Analysis
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound, is used as a reagent for the preparation of γ-butyrolactone derivative via Baeyer-Villiger monooxygenase (BVMO)-catalyzed oxidation .Physical And Chemical Properties Analysis
Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate has a melting point of 127-129℃ and a predicted boiling point of 316.6±42.0 °C . It has a density of 1.17 and a predicted pKa of 14.84±0.20 . It is slightly soluble in DMSO and Methanol .Aplicaciones Científicas De Investigación
Synthesis of Pharmaceuticals
- Scientific Field : Pharmaceutical Chemistry
- Summary of the Application : This compound is used as a reactant in the synthesis of pharmaceuticals . Specifically, it has been used in the development of CNS penetrant CXCR2 antagonists for the potential treatment of CNS demyelinating .
Preparation of γ-butyrolactone Derivative
- Scientific Field : Organic Chemistry
- Summary of the Application : This compound is used as a reagent for the preparation of γ-butyrolactone derivative .
- Methods of Application : The preparation involves a Baeyer-Villiger monooxygenase (BVMO)-catalyzed oxidation .
Synthesis of Novel Compounds
- Scientific Field : Organic Chemistry
- Summary of the Application : This compound and related intermediates are useful for further selective derivation on the azetidine and cyclobutane rings. This provides a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems .
Preparation of γ-butyrolactone Derivative
Safety And Hazards
The safety information available indicates that Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .
Direcciones Futuras
While specific future directions for Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate are not mentioned in the search results, its use in the synthesis of pharmaceuticals such as CNS penetrant CXCR2 antagonists suggests potential applications in the treatment of CNS demyelinating conditions .
Propiedades
IUPAC Name |
tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-6-11(7-12)4-8(13)5-11/h8,13H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXXHZDEAZUQKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80680960 | |
| Record name | tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate | |
CAS RN |
1147557-97-8 | |
| Record name | tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

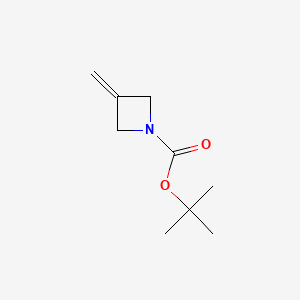
![1,4-Dimethylbicyclo[3,2,0]hepten-3-en-6-one](/img/no-structure.png)
![Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B592259.png)
